Methyl 2-amino-5-chloro-3-iodobenzoate
Description
Systematic Nomenclature and IUPAC Conventions
Methyl 2-amino-5-chloro-3-iodobenzoate derives its systematic name from IUPAC guidelines for substituted benzene derivatives. The parent structure is benzoic acid, where the carboxylic acid group (-COOH) is replaced by a methyl ester (-COOCH₃). Substituents are numbered to prioritize the ester group at position 1, followed by the amino (-NH₂), chloro (-Cl), and iodo (-I) groups at positions 2, 5, and 3, respectively. This numbering ensures the lowest possible locants for all substituents, consistent with IUPAC Rule A-61 for aromatic compounds. The full name reflects the substituents in alphabetical order (amino, chloro, iodo) and the ester functional group, yielding This compound.
Molecular Formula and Weight Calculations
The molecular formula of the compound, C₈H₇ClINO₂ , is confirmed by multiple analytical sources. The molecular weight is calculated as follows:
| Element | Atomic Weight (g/mol) | Quantity | Contribution (g/mol) |
|---|---|---|---|
| C | 12.01 | 8 | 96.08 |
| H | 1.008 | 7 | 7.06 |
| Cl | 35.45 | 1 | 35.45 |
| I | 126.90 | 1 | 126.90 |
| N | 14.01 | 1 | 14.01 |
| O | 16.00 | 2 | 32.00 |
| Total | 311.50 |
This matches experimental values (311.51 g/mol). The exact mass, determined via mass spectrometry, is 310.92100 atomic mass units.
Crystallographic Data and Three-Dimensional Conformational Analysis
While direct crystallographic data for this compound is limited, related halogenated benzoates provide insight. For example, methyl 2-hydroxy-4-iodobenzoate crystallizes in a monoclinic system (P2₁/c) with layered structures stabilized by intramolecular hydrogen bonds. In the title compound, the amino group at position 2 likely participates in hydrogen bonding with the ester carbonyl oxygen, influencing crystal packing. The iodine atom at position 3 introduces steric bulk, potentially distorting the benzene ring’s planarity. Melting points (66–70°C) and density (1.903 g/cm³) further reflect intermolecular interactions.
Comparative Structural Analysis with Halogenated Benzoate Derivatives
The compound’s structure shares similarities with other halogenated benzoates:
- Methyl 5-chloroanthranilate (C₈H₈ClNO₂): Lacking iodine, this derivative exhibits reduced molecular weight (185.61 g/mol) and a lower melting point (66–68°C). The absence of iodine diminishes steric hindrance, altering reactivity in substitution reactions.
- Methyl 2-amino-3-iodobenzoate (C₈H₈INO₂): Without the chloro substituent, this analog highlights iodine’s electronic effects. The chloro group in the title compound enhances electron withdrawal, polarizing the aromatic ring.
- Methyl 2-hydroxy-4-iodobenzoate : Replacing the amino group with a hydroxyl shifts hydrogen-bonding patterns, as seen in its dimeric crystal structure.
A comparative analysis of substituent effects is summarized below:
| Compound | Substituents | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| This compound | -NH₂, -Cl, -I, -COOCH₃ | 311.50 | Steric bulk from iodine and chlorine |
| Methyl 5-chloroanthranilate | -NH₂, -Cl, -COOCH₃ | 185.61 | Planar ring with minimal steric hindrance |
| Methyl 2-amino-3-iodobenzoate | -NH₂, -I, -COOCH₃ | 277.97 | Electron-withdrawing iodine at meta position |
These comparisons underscore how halogen type and position modulate electronic and steric properties, influencing applications in synthesis and material science.
Properties
IUPAC Name |
methyl 2-amino-5-chloro-3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDNWMZYPVQPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427312 | |
| Record name | Methyl 2-amino-5-chloro-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289039-84-5 | |
| Record name | Methyl 2-amino-5-chloro-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-5-chloro-3-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Multi-step Halogenation and Esterification Starting from Methyl Anthranilate
One of the most comprehensive preparation methods involves starting from methyl anthranilate (methyl 2-aminobenzoate) and performing sequential iodination, chlorination, and esterification steps. This method is described in a Chinese patent (CN104086361A) and includes the following key steps:
Step A: Iodination of Methyl Anthranilate
- React methyl anthranilate with iodine compounds (potassium iodide and potassium iodate) in the presence of methylene dichloride and glacial acetic acid.
- Conditions: Stirring at room temperature, then warming to 55–60 °C for 3 hours.
- Outcome: Formation of intermediate ethyl 2-amino-5-iodobenzoate.
Step B: Purification and Reflux
- Dissolve the intermediate in absolute ethanol and methanol solution.
- Heat to reflux at 75–80 °C for 1–3 hours.
- After solvent removal and acidification, filter and dry to obtain 2-amino-5-iodo ethyl benzoate.
Step C: Sandmeyer Reaction for Chlorination
- Treat the amino-iodo ester with hydrochloric acid and sodium nitrite at 0–5 °C to form the diazonium salt.
- React with cuprous chloride in hydrochloric acid solution at 25–50 °C to substitute the amino group with chlorine, yielding 2-chloro-5-iodo ethyl benzoate.
Step D: Hydrolysis to Acid
- Hydrolyze the ester with sodium hydroxide in ethanol at 70–80 °C.
- Acidify and filter to obtain 2-chloro-5-iodobenzoic acid.
This method achieves a high yield of up to 80% for the final product, with reasonable cost and improved production efficiency. Although this patent focuses on the acid form, the methyl ester (methyl 2-amino-5-chloro-3-iodobenzoate) can be similarly prepared by controlling esterification conditions in the process.
Direct Synthesis via Palladium-Catalyzed Coupling
A more recent synthetic approach involves palladium-catalyzed coupling reactions, specifically using palladium(II) acetate and tetrabutylammonium chloride as catalysts in N,N-dimethylformamide (DMF) solvent. This method allows for selective halogenation and substitution on the aromatic ring:
- React this compound with trimethyl(prop-1-ynyl)silane, palladium(II) acetate, triphenylphosphine, sodium carbonate, and tetrabutylammonium chloride in DMF.
- Conditions: Sealed tube, 100 °C for 15 hours.
- Outcome: Efficient synthesis of the target compound with reported yields around 59%.
This method is advantageous for its specificity and ability to incorporate functional groups under mild conditions, suitable for complex molecule synthesis.
Halogenation via Bromination and Iodination of Methyl 2-Aminobenzoate Derivatives
Another approach, although more commonly applied to related compounds such as methyl 2-amino-5-bromo-3-iodobenzoate, involves sequential bromination and iodination reactions on methyl 2-aminobenzoate derivatives:
- Use bromine and iodine reagents under controlled conditions to selectively substitute halogens at the 3- and 5-positions of the aromatic ring.
- Reaction conditions typically involve catalysts or controlled temperature to achieve regioselectivity.
- The amino group may be protected or manipulated to avoid side reactions during halogenation.
This method is adaptable for industrial scale-up with optimization for yield and purity, and the compound can undergo further nucleophilic substitution, oxidation, or coupling reactions to diversify derivatives.
Related Esterification and Methylation Techniques
Esterification of the benzoic acid derivatives to methyl esters is commonly performed by:
- Reacting the corresponding benzoic acid with methylation reagents (e.g., methanol in acidic conditions).
- Using inorganic acids to catalyze the esterification at room temperature or slightly elevated temperatures.
- Purification by filtration and washing to achieve high purity and yield.
These steps are critical in obtaining the methyl ester form of the compound, which is the target molecule this compound.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reactions | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl anthranilate | Iodination, Sandmeyer chlorination, Hydrolysis | 20–80 °C, multi-step, use of KI, KIO3, CuCl | Up to 80 | Industrially feasible, cost-effective |
| 2 | This compound | Pd-catalyzed coupling with alkynylsilane | 100 °C, DMF, sealed tube, 15 h | ~59 | High specificity, suitable for complex synthesis |
| 3 | Methyl 2-aminobenzoate derivatives | Sequential bromination and iodination | Controlled halogenation, catalysts | Variable | Adaptable for scale-up, regioselective |
| 4 | 2-amino-3-methyl-chlorobenzoic acid | Esterification with methylation reagents | Room temp to mild heating, acid catalysis | High | Used to obtain methyl ester derivatives |
Detailed Research Findings and Notes
- The iodination step is crucial and typically performed with potassium iodide and potassium iodate in acidic media to selectively introduce iodine at the 3-position.
- The Sandmeyer reaction enables the substitution of the amino group with chlorine, which is essential for obtaining the 5-chloro substitution.
- Hydrolysis or esterification steps are carefully controlled to obtain the methyl ester rather than the free acid.
- Palladium-catalyzed coupling reactions provide an alternative route for functionalization with good yields but require careful control of reaction conditions and catalysts.
- Industrial methods focus on cost reduction by using low-cost starting materials like methyl anthranilate and optimizing reaction times and temperatures.
- Purification steps include solvent extraction, filtration, drying under reduced pressure, and sometimes recrystallization to achieve high purity.
Chemical Reactions Analysis
Methyl 2-amino-5-chloro-3-iodobenzoate undergoes various chemical reactions, including :
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and iodo groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product.
Scientific Research Applications
Methyl 2-amino-5-chloro-3-iodobenzoate has several applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-chloro-3-iodobenzoate involves its interaction with specific molecular targets . The compound can inhibit the production of prostaglandins, which are involved in inflammation and pain. It may also bind to cell nuclei and inhibit cellular senescence, thereby preventing the formation of new blood vessels in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogues
The compound’s reactivity and applications are influenced by the positions of its substituents. Below is a comparison with key analogues:
Table 1: Structural and Physical Comparisons
Key Observations:
- Ester Group Variation : Replacing the methyl ester with an ethyl group (e.g., CAS 1889291-07-9) increases molecular weight and may affect solubility .
- Functional Group Differences : The carboxylic acid derivative (CAS 101012-31-1) lacks the ester group, making it more polar but less reactive in ester-based syntheses .
Halogenated Analogues and Bioactivity
Halogen placement influences biological activity and synthetic utility:
- Iodine vs. Bromine: Methyl 2-amino-5-bromo-3-iodobenzoate (CAS 243863-36-7) replaces chlorine with bromine, increasing steric bulk and altering electrophilic substitution patterns .
Biological Activity
Methyl 2-amino-5-chloro-3-iodobenzoate (CAS Number: 1070977-94-4) is a halogenated benzoate derivative that has attracted attention in biological research due to its unique structural properties and potential therapeutic applications. This article provides an in-depth overview of the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula C10H8ClI N O2 and a molecular weight of approximately 311.5 g/mol. The presence of chlorine and iodine substituents contributes to its biological activity, particularly in the context of medicinal chemistry.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of prostaglandins—mediators of inflammation and pain. By inhibiting these enzymes, the compound exhibits significant anti-inflammatory properties, making it a candidate for development as a nonsteroidal anti-inflammatory drug (NSAID) .
Additionally, studies suggest that this compound may interact with various biological targets, enhancing its therapeutic efficacy when combined with other anti-inflammatory agents . The halogenated structure is believed to enhance binding affinity to these targets, although specific pathways remain to be fully elucidated.
Anti-inflammatory Properties
Research indicates that this compound demonstrates significant anti-inflammatory activity. In vitro studies have shown that it effectively reduces the production of prostaglandins in various cell lines, which correlates with reduced inflammatory responses in animal models .
Antimicrobial Activity
Emerging evidence points to potential antimicrobial properties as well. Preliminary investigations suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, although further studies are required to quantify this effect .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anti-inflammatory Effects : A study evaluated the compound's ability to inhibit COX enzymes in vitro, demonstrating a dose-dependent reduction in prostaglandin E2 levels, indicating strong anti-inflammatory potential .
- Antimicrobial Activity Assessment : In a recent investigation, this compound was tested against various bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL against E. coli to 0.039 mg/mL against C. albicans .
Comparative Analysis with Similar Compounds
A comparison table highlighting key features and activities of this compound alongside structurally similar compounds is presented below:
| Compound Name | Molecular Weight | COX Inhibition | Antimicrobial Activity | Notes |
|---|---|---|---|---|
| This compound | 311.5 g/mol | Yes | Moderate | NSAID potential; halogenated structure |
| Compound A | X g/mol | Yes | High | Stronger COX inhibition |
| Compound B | Y g/mol | No | Low | Less effective against bacteria |
Q & A
Q. What are the standard synthetic routes for Methyl 2-amino-5-chloro-3-iodobenzoate?
The compound is typically synthesized via esterification of 2-amino-5-chloro-3-iodobenzoic acid with methanol under acidic catalysis (e.g., sulfuric acid) under reflux conditions . Alternative protocols involve sequential halogenation and protection steps, starting from substituted benzoic acid derivatives. For example, iodination of methyl 2-amino-5-chlorobenzoate using iodine monochloride (ICl) in acetic acid yields the target compound .
Q. How is the structural identity of this compound confirmed?
Characterization relies on spectroscopic techniques:
- NMR : H and C NMR identify aromatic protons and substituent effects (e.g., amino, chloro, iodo groups).
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 311.51 (CHClINO) .
- Elemental Analysis : Matches calculated C, H, N, and halogen percentages .
Q. What safety precautions are required when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as halogenated waste .
Q. How is the compound purified after synthesis?
Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate eluent) removes impurities. Purity is verified via HPLC (>98% by area) .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?
The iodo group acts as an electrophilic site for Suzuki or Ullmann couplings, while the amino group directs electrophilic substitution. Steric hindrance from the chloro substituent may reduce reaction rates. Computational studies (DFT) can model charge distribution to predict regioselectivity . Experimental optimization (e.g., Pd catalyst loading, temperature) is critical for high yields .
Q. What contradictions exist in reported synthesis yields, and how can they be resolved?
Discrepancies in yields (e.g., 60–85%) arise from variations in iodination conditions (e.g., ICl vs. NIS reagents) or esterification efficiency. Researchers should:
Q. What mechanistic insights explain its participation in nucleophilic aromatic substitution (NAS)?
The chloro and iodo groups activate the benzene ring for NAS. The amino group’s electron-donating resonance effect stabilizes intermediates, while the iodo group’s size may sterically hinder para-substitution. Isotopic labeling (I) can track substitution pathways .
Q. How can spectroscopic data resolve ambiguities in regioisomer identification?
- NOESY NMR : Correlates spatial proximity of substituents to confirm substitution patterns.
- IR Spectroscopy : Differentiates NH stretching frequencies (3400–3500 cm) from C-I stretches (500–600 cm) .
- X-ray Crystallography : Provides definitive structural confirmation (if crystals are obtainable) .
Q. What strategies mitigate decomposition during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
